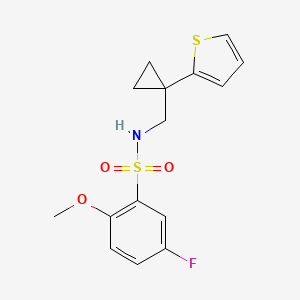

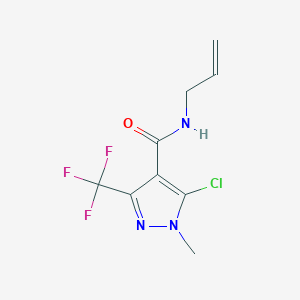

![molecular formula C16H18N4O3S B2839003 N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide CAS No. 396723-56-1](/img/structure/B2839003.png)

N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . Pyrazoles are known for their wide range of biological activities, including anticancer, anti-inflammatory, anticonvulsant, antioxidant, and antimicrobial activities .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and Mass spectroscopy .Applications De Recherche Scientifique

Antinociceptive Activity

Antinociception: refers to the reduction or inhibition of pain perception. In a study by Altıntop et al., new 1,3,4-thiadiazole derivatives (including our compound of interest) were synthesized and evaluated for their antinociceptive effects on nociceptive pathways in the nervous system . Here’s what they found:

Catalytic Reduction of Nitrophenols

The properties required for efficient catalysts in the reduction of nitrophenols are embedded in nanomaterials (NMs) . While specific studies on our compound are scarce, its nitrophenyl moiety could potentially play a role in catalytic processes.

Thermal Decomposition Studies

Although not directly investigated for our compound, related derivatives have been studied for thermal decomposition and thermal hazard using methods like the accelerating rate calorimeter (ARC) . Understanding its thermal stability and reactivity is crucial for safety considerations.

Antimicrobial Properties

The synthesis of 1,3,4-thiadiazole derivatives has yielded compounds evaluated for antimicrobial activity . While our compound’s antimicrobial potential remains speculative, its structural features warrant further exploration.

Mécanisme D'action

Orientations Futures

Future research could involve further exploration of the biological activities of this compound, as well as optimization of its synthesis process. Given the wide range of activities exhibited by pyrazole derivatives, this compound could potentially have significant applications in medicinal chemistry .

Propriétés

IUPAC Name |

2,2-dimethyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3S/c1-16(2,3)15(21)17-14-12-8-24-9-13(12)18-19(14)10-4-6-11(7-5-10)20(22)23/h4-7H,8-9H2,1-3H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSGPQWHGOFSLEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

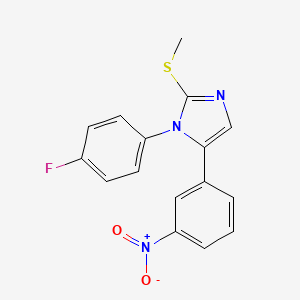

![isopropyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2838923.png)

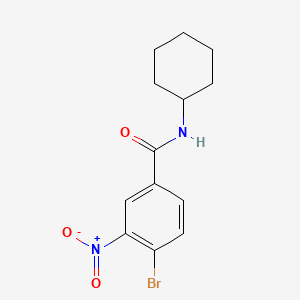

![[5-(Ethoxymethyl)-1-methylpyrazol-4-yl]methanamine](/img/structure/B2838925.png)

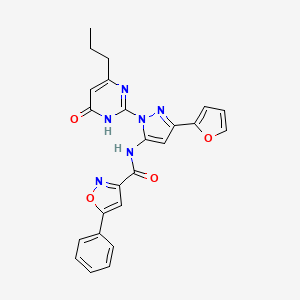

![N-cyclopentyl-4-isopentyl-1,5-dioxo-2-(4-vinylbenzyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2838927.png)

![4-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1-phenyl-1H-1,2,3-triazol-5-amine](/img/structure/B2838929.png)

![N-(3-chloro-4-methylphenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2838932.png)

![N-cyclohexyl-N-methyl-N'-[4-(4-pentylcyclohexyl)phenyl]urea](/img/structure/B2838934.png)

![1-[4-(Isobutyrylamino)phenyl]-1-cyclohexanecarboxylic acid](/img/structure/B2838936.png)

![N'-(3-Chloro-4-fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2838943.png)